molecular formula C39H77O6- B12349658 2,3-Dihydroxypropyl octadecanoate;octadecanoate

2,3-Dihydroxypropyl octadecanoate;octadecanoate

Cat. No.: B12349658
M. Wt: 642.0 g/mol
InChI Key: IXUATGFEVCPOOD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxypropyl octadecanoate, also known as glyceryl monostearate, is an organic compound with the molecular formula C21H42O4. It is a monoester derived from glycerol and stearic acid. This compound is commonly used in various industries due to its emulsifying properties and is often found in food, cosmetics, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropyl octadecanoate is typically synthesized through the esterification of glycerol with stearic acid. The reaction involves heating glycerol and stearic acid in the presence of an acid catalyst, such as sulfuric acid, to produce the monoester. The reaction conditions usually include temperatures ranging from 150°C to 200°C and a reaction time of several hours .

Industrial Production Methods: In industrial settings, the production of 2,3-dihydroxypropyl octadecanoate involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxypropyl octadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dihydroxypropyl octadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl octadecanoate primarily involves its ability to act as an emulsifier. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. This property is crucial in various applications, such as drug delivery systems, where it helps in the dispersion of active ingredients .

Comparison with Similar Compounds

Comparison: 2,3-Dihydroxypropyl octadecanoate is unique due to its monoester structure, which provides specific emulsifying properties not found in diesters or triesters. Its ability to form stable emulsions at lower concentrations makes it particularly valuable in various industrial applications .

Properties

Molecular Formula

C39H77O6-

Molecular Weight

642.0 g/mol

IUPAC Name

2,3-dihydroxypropyl octadecanoate;octadecanoate

InChI

InChI=1S/C21H42O4.C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20,22-23H,2-19H2,1H3;2-17H2,1H3,(H,19,20)/p-1

InChI Key

IXUATGFEVCPOOD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

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